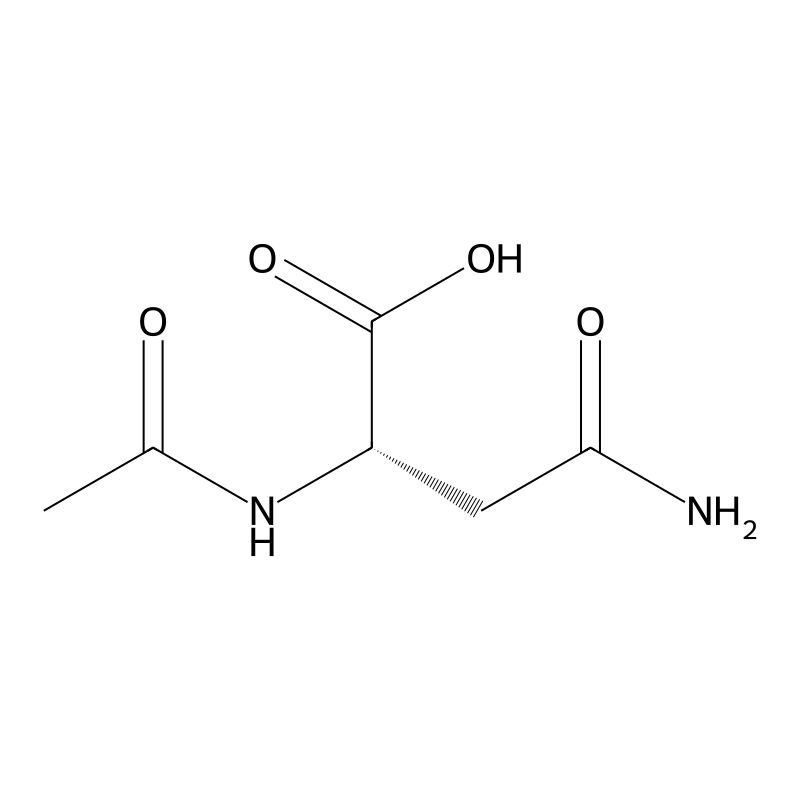

N-Acetylasparagine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

NA as a Potential Biomarker

One area of research focuses on NA's potential as a biomarker. Biomarkers are substances whose presence or quantity can indicate a particular biological state or disease. Studies suggest that NA levels might be associated with certain health conditions. For instance, a recent study found an association between elevated NA levels and prolonged QTc interval in diabetic patients []. The QTc interval is a measurement of the heart's electrical activity, and a prolonged QTc can increase the risk of arrhythmias.

This is an ongoing area of research, and more studies are needed to confirm NA's effectiveness as a biomarker for specific diseases.

NA's Role in Protein Regulation

Another area of research investigates NA's role in protein regulation. N-Acetylation is a common modification that can affect a protein's function, stability, and interactions with other molecules. NA itself may not be directly involved in protein regulation, but researchers believe it could be a byproduct of N-acetylation processes within cells [].

N-Acetylasparagine is an organic compound classified as an N-acyl-alpha amino acid, specifically a derivative of the proteinogenic amino acid L-asparagine. Its chemical formula is C6H10N2O4, and it features an acyl group attached to the nitrogen atom of the amino acid structure. This compound plays a significant role in various biochemical processes, particularly in protein modification through N-terminal acetylation, a common post-translational modification in eukaryotic cells. Approximately 85% of human proteins and 68% of yeast proteins undergo this modification, which is crucial for protein stability and function .

- Research on NAA primarily focuses on its biological function, and data on its safety hazards is limited.

- As with any unfamiliar compound, following safe laboratory practices is recommended when handling NAA.

This compound exhibits notable biological activity, particularly in the context of protein synthesis and metabolism. N-Acetylasparagine serves as a substrate for N-acylpeptide hydrolases, which release it from peptides during proteolytic degradation. The biological significance of N-acetylated amino acids extends to their roles in cellular signaling and metabolism . Furthermore, N-acetylasparagine may influence neuronal functions and contribute to metabolic pathways involving other amino acids.

N-Acetylasparagine can be synthesized through enzymatic methods involving N-acetyltransferases. The most common method involves the reaction between L-asparagine and acetyl-CoA catalyzed by specific enzymes such as NAT1. This process highlights the importance of enzymatic activity in the biosynthesis of N-acetylated compounds . Chemical synthesis may also be employed but is less common due to the efficiency of biological pathways.

N-Acetylasparagine has potential applications in various fields, including:

- Biotechnology: Used as a substrate in enzymatic assays and studies on protein modifications.

- Pharmaceuticals: Investigated for its role in drug development targeting metabolic pathways involving amino acids.

- Nutrition: Potentially explored for its effects on metabolic health and neurological functions.

Research into the interactions of N-acetylasparagine with other biomolecules is ongoing. Its role as a substrate for specific enzymes suggests that it may interact with various proteins involved in metabolic pathways. Interaction studies are crucial for understanding its biological significance and potential therapeutic applications .

N-Acetylasparagine shares similarities with several related compounds, particularly other N-acylated amino acids. Here are some notable comparisons:

Uniqueness of N-Acetylasparagine

N-Acetylasparagine's uniqueness lies in its specific involvement in protein modification processes and its distinct reactivity compared to other N-acylated amino acids. Its role in cellular metabolism and potential implications in neurological functions further distinguish it from similar compounds.

N-Acetyltransferase-Mediated Acetylation Mechanisms

N-Acetylasparagine biosynthesis occurs through sophisticated enzymatic mechanisms involving N-acetyltransferase enzymes that facilitate the transfer of acetyl groups from acetyl-coenzyme A to asparagine substrates [2]. The primary pathway involves direct synthesis by specific N-acetyltransferases, which catalyze the acetylation reaction through a ping pong bi bi mechanism [6]. This mechanism consists of two sequential reactions where acetyl-coenzyme A initially binds to the enzyme and acetylates a conserved cysteine residue at position 68 [6].

The N-acetyltransferase enzyme family comprises multiple complexes, with the major eukaryotic N-terminal-acetylation reactions occurring through N-acetyltransferase enzymes consisting of three main oligomeric complexes: NatA, NatB, and NatC [2]. These complexes are composed of at least a unique catalytic subunit and one unique ribosomal anchor [2]. The human NatA complex co-translationally acetylates N-termini that bear small amino acids including alanine, serine, threonine, cysteine, and occasionally valine and glycine [2].

The catalytic mechanism follows an ordered sequential pathway where the cofactor acetyl-coenzyme A binds first, followed by substrate binding [12]. This acetyl-coenzyme A-dependent N-acetylation is performed through a conserved triad of catalytically essential residues consisting of the active site cysteine and two additional amino acids that facilitate proper substrate recognition and acetyl transfer [6].

Substrate Specificity of Asparagine N-Acetyltransferases

The substrate specificities of different N-acetyltransferase enzymes are primarily determined by the identities of the first two N-terminal residues of the target protein [2]. Research has demonstrated that asparagine-containing substrates exhibit distinct recognition patterns by various N-acetyltransferase complexes [11]. Structural analysis reveals that key residues in the enzyme active site, particularly glutamate at position 35 in archaeal enzymes, play crucial roles in substrate recognition and specificity determination [11].

Kinetic analysis of asparagine acetylation demonstrates specific enzymatic parameters that distinguish asparagine substrates from other amino acid targets [24]. Aspartoacylase, which shows activity toward N-acetylasparagine, exhibits approximately 10% of its N-acetylaspartate activity when acting on N-acetylasparagine substrates [24]. The product of N-acetylasparagine hydrolysis by this enzyme yields aspartate rather than asparagine, indicating that the enzyme catalyzes both deacetylation and hydrolysis of the beta acid amide group [24].

The substrate recognition mechanism involves multiple amino acid residues that form the binding pocket [11]. Mutations of critical residues, such as asparagine at position 135, result in approximately 20-fold increases in apparent Km values, demonstrating the importance of specific amino acid interactions in substrate binding [25]. The replacement of asparagine 135 with aspartate completely eliminates acetyltransferase activity, suggesting that the side chain recognizes substrates through specific carboxyl anion group interactions [25].

Table 1: Kinetic Parameters of Asparagine-Related N-Acetyltransferase Activities

| Enzyme | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat/Km (s⁻¹M⁻¹) | Reference |

|---|---|---|---|---|---|

| Aspartoacylase | N-Acetylasparagine | ~10% NAA activity | Variable | Not reported | [24] |

| Mpr1 WT | AZC substrate | Variable | Not specified | Not reported | [25] |

| Mpr1 N135A | AZC substrate | 20-fold increase | Reduced | Not reported | [25] |

| NatA variant | Asparagine peptide | Variable | Not specified | Not reported | [11] |

Compartmentalization in Mitochondrial Synthesis

Mitochondrial compartmentalization plays a critical role in N-acetylasparagine synthesis and metabolism [29]. The mitochondria serve as a primary site for asparagine N-acetylation, where acetyl-coenzyme A availability and aspartate concentrations directly influence N-acetylasparagine production [29]. Neuronal aspartate N-acetyltransferase utilizes mitochondrial acetyl-coenzyme A and aspartate as substrates for acetylated amino acid synthesis [29].

The compartmentalization of acetyl-coenzyme A metabolism across mitochondria, cytoplasm, and nucleus creates distinct pools that influence N-acetylation reactions [21]. Mitochondrial acetyl-coenzyme A can contribute to the tricarboxylic acid cycle while simultaneously serving as a substrate for amino acid acetylation reactions [21]. The mitochondrial pool of acetyl-coenzyme A is physically and functionally distinct from nuclear-cytoplasmic pools [21].

Over one-third of all mitochondrial proteins undergo acetylation, with the majority involved in energy metabolism pathways [14]. The mitochondrial acetylation landscape is sensitive to metabolic perturbations, with protein acetylation increasing during fasting conditions [14]. Mitochondrial protein acetylation increases in response to calorie-restricted diets and high-fat diet feeding, demonstrating the dynamic nature of this modification system [14].

The mitochondrial enzyme SIRT3 serves as the major mitochondrial protein deacetylase, regulating acetylation levels of numerous metabolic enzymes [14]. The activity of SIRT3 depends on NAD+ availability, linking mitochondrial acetylation status to cellular energy metabolism [14]. This regulation creates a feedback mechanism where metabolic state influences acetylation patterns, which in turn affect enzymatic activities involved in N-acetylasparagine metabolism.

Table 2: Mitochondrial Acetylation Dynamics in Metabolic Conditions

| Condition | Acetylation Level | Affected Pathways | Regulatory Enzyme | Reference |

|---|---|---|---|---|

| Fasting | Increased | Fatty acid oxidation | SIRT3 | [14] |

| Calorie restriction | Increased | Multiple metabolic | SIRT3 | [14] |

| High-fat diet | Increased | Energy metabolism | SIRT3 | [14] |

| Normal feeding | Baseline | Oxidative phosphorylation | SIRT3 | [14] |

Proteolytic Generation from N-Acetylated Proteins

N-acetylasparagine can be generated through proteolytic degradation of N-acetylated proteins by specific hydrolases [2]. This pathway represents an alternative biosynthetic route where N-acetylated proteins undergo cleavage to release N-acetylated amino acids, including N-acetylasparagine [2]. The process involves acyl-peptide hydrolases that catalyze the hydrolysis of N-terminally acetylated peptides to release N-acetylamino acids [20].

Acyl-peptide hydrolase from rat liver demonstrates specific activity toward acetylated peptide substrates, with Km values ranging between 1 and 9 millimolar for various acetylated peptides [20]. The enzyme exhibits Vmax values between 100 and 500 nanomoles per minute per microgram of enzyme protein [20]. The hydrolase activity is activated by chloride and thiocyanate ions at concentrations between 0.1 and 0.5 molar, while being inhibited by zinc ions [20].

The proteolytic generation pathway is regulated by the N-end rule degradation system, which recognizes N-terminal acetylation as a specific protein degradation signal [17]. N-terminal acetylation marks specific proteins for degradation through the acetyl-N-end rule pathway, a subset of the ubiquitin-mediated proteolytic system [17]. This pathway creates N-degrons that serve as degradation signals whose main determinants are the N-terminal residues of cellular proteins [19].

The efficiency of proteolytic N-acetylasparagine generation depends on the abundance of N-terminally acetylated proteins containing asparagine residues [17]. Approximately 85% of human proteins undergo N-terminal acetylation, providing a substantial substrate pool for proteolytic release of N-acetylated amino acids [2]. The degradation process is conditionally regulated through steric shielding and spatial compartmentation mechanisms [17].

Table 3: Proteolytic Enzyme Parameters for N-Acetylated Substrate Hydrolysis

| Substrate | Km (mM) | Vmax (nmol/min/μg) | Activators | Inhibitors | Reference |

|---|---|---|---|---|---|

| Acetyl-Ala-Ala | 1-9 | 100-500 | Cl⁻, SCN⁻ | Zn²⁺ | [20] |

| Acetyl-Ala-Ala-Ala | 1-9 | 100-500 | Cl⁻, SCN⁻ | Zn²⁺ | [20] |

| Acetylalanine p-nitroanilide | 1-9 | 100-500 | Cl⁻, SCN⁻ | Zn²⁺ | [20] |

| General N-acetylpeptides | Variable | Variable | Anions | Divalent cations | [20] |

Physical Description

XLogP3

LogP

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

Wikipedia

N-acetylasparagine